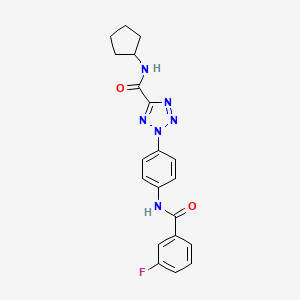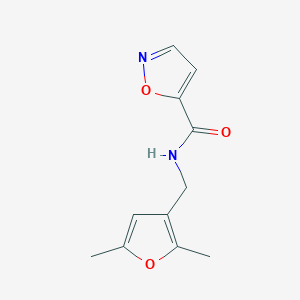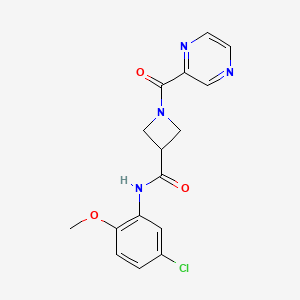
N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor (CRF) receptors. This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Research on compounds structurally related to N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, such as 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides, has shown significant antiallergic activity. The synthesis of these compounds and their quantitative structure-activity relationships highlight the potential for developing potent derivatives with specific intravenous antiallergic activities, providing insights into the contribution of physicochemical properties to activity (Ford et al., 1986).
Radiolabeling and Biological Evaluation
The development of fluorine-18-labeled derivatives for potential use in imaging studies illustrates the application of this compound related compounds. These studies involve synthesizing fluorinated derivatives, radiolabeling them, and evaluating their biological properties in rats. The research highlights the pharmacokinetic properties and specific binding ratios, suggesting utility in assessing dynamic changes in serotonin levels and receptor distribution (Lang et al., 1999).
Antitumor Activity
Investigations into 2-phenylbenzimidazole-4-carboxamides, another related class, have demonstrated their potential as "minimal" DNA-intercalating agents with antitumor activity. Despite low in vitro cytotoxicities, some compounds exhibited in vivo antileukemic effects, suggesting a novel mechanism of action that does not involve interaction with topoisomerase II, thereby offering insights into developing new antitumor agents with minimal DNA-binding affinity (Denny et al., 1990).
Cyclization Reactions
Research on the reaction of hexafluoropropene with 2-aminobenzamide leading to compounds with potential relevance to this compound has been explored. This work sheds light on the mechanisms of competitive cyclization reactions, offering valuable knowledge for synthetic chemistry applications (Nakai et al., 1977).
Biological Activity of Derivatives
The synthesis and evaluation of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been conducted, showcasing the cytotoxic effects on breast cancer cell lines. Such research points to the therapeutic potential of structurally related compounds in cancer treatment, emphasizing the importance of chemical modifications for enhancing biological activity (Kelly et al., 2007).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-[(3-fluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-14-5-3-4-13(12-14)19(28)22-16-8-10-17(11-9-16)27-25-18(24-26-27)20(29)23-15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7H2,(H,22,28)(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYDNNISGGXJAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)
![6-Ethyl-2-(2-((4-fluorophenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391095.png)
![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)
![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)

![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2391101.png)

![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)
![2-[4-(4,5-Dichloroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B2391105.png)
![1,4-Dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B2391107.png)